L-Asparaginyl-L-leucyl-L-glutaminylglycine
Description
Structure
2D Structure
Properties
CAS No. |
647838-75-3 |
|---|---|
Molecular Formula |
C17H30N6O7 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H30N6O7/c1-8(2)5-11(23-15(28)9(18)6-13(20)25)17(30)22-10(3-4-12(19)24)16(29)21-7-14(26)27/h8-11H,3-7,18H2,1-2H3,(H2,19,24)(H2,20,25)(H,21,29)(H,22,30)(H,23,28)(H,26,27)/t9-,10-,11-/m0/s1 |
InChI Key |
RMQLSNUFJGAPQK-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for L Asparaginyl L Leucyl L Glutaminylglycine
Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Asparaginyl-L-leucyl-L-glutaminylglycine
Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone of peptide chemistry, offering a streamlined and efficient method for the stepwise assembly of amino acids on an insoluble polymeric support. bachem.comchempep.com This technique simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.comchempep.com The synthesis of this compound via SPPS involves a cyclical process of deprotection, coupling, and washing, culminating in the cleavage of the completed peptide from the solid support. bachem.com
Resin Selection and Loading Considerations for this compound
The choice of resin is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.com For the synthesis of this compound, which possesses a C-terminal carboxylic acid, several resins are suitable.
Key characteristics of an ideal resin for this synthesis include chemical and mechanical stability, compatibility with a range of solvents, and an appropriate loading capacity. chempep.com The resin must remain inert to the repeated cycles of coupling and deprotection reactions. chempep.com Furthermore, it must swell sufficiently in the reaction solvents to allow for efficient diffusion of reagents to the growing peptide chain. chempep.com
| Resin Type | Typical Cleavage Condition | Key Advantage | Considerations for this compound |
| Wang Resin | 95% Trifluoroacetic Acid (TFA) | Widely used for Fmoc chemistry to produce C-terminal acids. peptide.com | A standard and reliable choice for this synthesis. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Very mild acidic conditions (e.g., 1% TFA or acetic acid) | Allows for the synthesis of protected peptide fragments. peptide.com | Useful if a fragment condensation approach is considered for the final peptide. |
| Merrifield Resin | Strong acid (e.g., HF) | Primarily used in Boc chemistry. peptide.com | Less common for modern Fmoc-based strategies due to harsh cleavage conditions. |
| PAM Resin | Strong acid (e.g., HF) | Offers better stability to TFA compared to Merrifield resin in Boc chemistry. peptide.com | Similar to Merrifield resin, its use is limited with the more common Fmoc strategy. |
The loading capacity of the resin, expressed in millimoles per gram (mmol/g), is another important factor. A lower substitution level is often recommended for longer or more complex peptides to minimize steric hindrance and potential aggregation during synthesis. chempep.com
Coupling Reagents and Reaction Optimization for this compound Synthesis
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. creative-peptides.com The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions like racemization. jpt.com
Several classes of coupling reagents are available, each with its own mechanism and level of reactivity.
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, EDC | Simple and effective, but can lead to racemization; often used with additives like HOBt. creative-peptides.comjpt.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with low racemization risk. jpt.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU, COMU | Excellent coupling efficiency and low side-product formation, popular for complex sequences. jpt.combachem.comsigmaaldrich.com |
For the synthesis of this compound, which contains the potentially challenging amino acids asparagine and glutamine, a highly efficient coupling reagent such as HATU or HCTU is often preferred. sigmaaldrich.com These reagents, in combination with a base like N,N-diisopropylethylamine (DIPEA), promote rapid and complete coupling reactions. bachem.com Reaction optimization may involve adjusting the equivalents of the amino acid and coupling reagent, as well as the reaction time and temperature, to ensure the successful incorporation of each residue.
Cleavage and Purification Techniques in SPPS for this compound
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the permanent side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acidic "cleavage cocktail." thermofisher.com The composition of this cocktail is tailored to the specific amino acids in the peptide and their protecting groups. thermofisher.com
A common cleavage cocktail for a peptide like this compound, with Trt-protected asparagine and glutamine, would be a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIPS). thermofisher.comnih.gov The TFA serves as the strong acid to cleave the peptide from the resin and remove the protecting groups, while the water and TIPS act as scavengers to trap the reactive carbocations generated during the cleavage process, preventing side reactions. thermofisher.com
Following cleavage, the crude peptide is typically precipitated and washed with a cold organic solvent like diethyl ether. nih.gov The resulting solid is then dissolved in an appropriate aqueous buffer for purification. The most common and powerful method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govwaters.com This technique separates the target peptide from impurities based on hydrophobicity, yielding a highly pure final product. nih.gov Other purification methods like ion-exchange chromatography and size-exclusion chromatography can also be employed, sometimes in a multi-step process for particularly complex samples. waters.com
Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound
Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogeneous solution. bachem.combachem.com Unlike SPPS, each intermediate product is isolated and purified before proceeding to the next coupling step. chempep.com While this can be more time-consuming, it allows for thorough characterization at each stage and is highly scalable for large-scale production. bachem.comchempep.com
Fragment Condensation and Segment Coupling Strategies
For a tetrapeptide like this compound, a fragment condensation strategy in solution phase is a viable approach. This would involve the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final product. For example, two dipeptide fragments, such as Fmoc-L-Asp(Trt)-L-Leu-OH and H-L-Gln(Trt)-Gly-OH, could be synthesized and then coupled.
This strategy offers several advantages:
Minimized Racemization: Coupling of peptide fragments is often performed at the C-terminus of a glycine (B1666218) or proline residue when possible, as these amino acids are not prone to racemization. In the case of this compound, coupling between Leucine (B10760876) and Glutamine would require careful selection of coupling reagents and conditions to suppress this side reaction.
Improved Solubility: The synthesis and purification of smaller fragments can sometimes be more manageable than dealing with the full-length peptide, especially if aggregation issues arise. nih.gov
The success of a fragment condensation strategy relies heavily on the careful selection of protecting groups that can be selectively removed to allow for the desired coupling. An orthogonal protection scheme, where different classes of protecting groups are used for the alpha-amino, C-terminal, and side-chain functionalities, is essential. thieme-connect.com
Challenges and Advantages of LPPS for this compound
Liquid-Phase Peptide Synthesis (LPPS) represents a hybrid approach that combines features of traditional solution-phase synthesis and solid-phase peptide synthesis (SPPS). proteogenix.sciencenih.gov In LPPS, the growing peptide chain is attached to a soluble tag, which allows the synthesis to occur in a homogeneous solution while facilitating purification after each step. proteogenix.sciencenih.govbachem.comcreative-peptides.com This method is particularly well-suited for the synthesis of shorter peptides like the tetrapeptide . proteogenix.sciencebachem.com
Advantages: The primary advantage of LPPS for synthesizing this compound is the potential for high purity and scalability. neulandlabs.comamericanpeptidesociety.org Since intermediates can be purified at each step of the synthesis, the accumulation of side products that are difficult to remove is minimized. creative-peptides.comneulandlabs.com This stepwise control ensures high sequence fidelity. neulandlabs.com The solution-phase environment supports precise chemical reactions, which can lead to improved yields. bachem.com Furthermore, LPPS is considered a more sustainable and environmentally friendly option as it often reduces the use of excess reagents and solvents compared to SPPS. nih.govbachem.comcreative-peptides.com For a relatively short peptide like a tetrapeptide, LPPS can be more cost-effective for commercial-scale production. neulandlabs.com
Challenges: Despite its benefits, LPPS presents several challenges. The process can be more labor-intensive and time-consuming than the highly automated SPPS due to the need for purification, such as precipitation or extraction, after each coupling step. neulandlabs.comadvancedchemtech.com Handling peptides in the liquid phase can be complex. kbdna.com Another significant challenge is the potential for lower yields and longer reaction times compared to SPPS in some cases. advancedchemtech.com While suitable for shorter peptides, LPPS can encounter difficulties with longer or more complex sequences, though this is less of a concern for a tetrapeptide. bachem.comkbdna.com
| Feature | Advantages for this compound Synthesis | Challenges for this compound Synthesis |
| Methodology | Peptide chain is elongated in solution on a soluble support tag. proteogenix.sciencenih.govcreative-peptides.com | Purification required after each coupling and deprotection step. neulandlabs.com |
| Purity | High purity is achievable due to stepwise purification of intermediates. neulandlabs.com | Risk of lower overall yield if purification steps are inefficient. advancedchemtech.com |
| Scalability | Well-suited for large-scale and industrial production of short peptides. creative-peptides.comamericanpeptidesociety.org | Can be more complex and time-consuming to scale up than automated SPPS. kbdna.com |
| Sustainability | Reduced use of excess reagents and solvents ("green chemistry"). nih.govbachem.comcreative-peptides.com | Requires significant volumes of solvents for reaction and purification. kbdna.com |
| Peptide Length | Ideally suited for the synthesis of short peptides (up to 20 amino acids). proteogenix.science | Less efficient for very long or complex peptide sequences. bachem.comkbdna.com |
Chemoenzymatic Synthesis Strategies for this compound.bachem.combiotage.com
Chemoenzymatic synthesis leverages the specificity of enzymes to form peptide bonds, offering a powerful alternative to purely chemical methods. This approach can provide exceptional control over the reaction, particularly regarding stereochemistry.
Enzyme Selection and Reaction Conditions for Peptide Bond Formation.bachem.combiotage.com
The formation of the three distinct peptide bonds in this compound (Asn-Leu, Leu-Gln, and Gln-Gly) can be catalyzed by specific enzymes. The choice of enzyme is critical and depends on its substrate specificity. Proteases, which naturally cleave peptide bonds, can be used in reverse under specific conditions to synthesize them.
Reaction conditions must be carefully optimized to favor synthesis over hydrolysis. This often involves using organic co-solvents, controlling the pH, and using activated amino acid esters as substrates. The water content in the reaction medium is minimized to shift the thermodynamic equilibrium towards peptide bond formation.
| Peptide Bond | Enzyme Class | Example Enzymes | Key Reaction Conditions |
| L-Asparaginyl-L-leucine | Proteases (e.g., Serine or Cysteine Proteases) | Thermolysin, Papain | Controlled pH (often neutral to slightly alkaline), low water content, use of N-protected Asparagine ester. |
| L-Leucyl-L-glutamine | Proteases | Subtilisin, Chymotrypsin | Non-aqueous or low-water environment, use of L-Leucine derivative as the acyl donor. |
| L-Glutaminyl-glycine | Proteases, Ligases | Papain, Trypsin (if specificity allows) | Precise control of substrate concentrations and pH to drive the reaction forward. |
Stereochemical Control in Enzymatic Synthesis.bachem.combiotage.com
One of the most significant advantages of enzymatic synthesis is the unparalleled control over stereochemistry. hkust.edu.hk Enzymes are inherently chiral catalysts and exhibit high stereoselectivity, typically interacting with only one enantiomer of a substrate. youtube.com
For the synthesis of this compound, using enzymes ensures that only the L-amino acids are incorporated into the peptide chain. This prevents racemization—the formation of unwanted D-amino acid isomers—which can be a challenge in chemical synthesis methods, especially when activating amino acids. mdpi.com This high fidelity is crucial because the biological activity of peptides is often strictly dependent on their stereochemical configuration. nih.gov The use of enzymes circumvents the need for chiral auxiliaries or complex purification steps to separate diastereomers that might form during chemical synthesis. youtube.com The inherent stereospecificity of enzymes like proteases or engineered ligases guarantees the formation of the desired all-L-tetrapeptide. hkust.edu.hknih.gov
Advanced Synthetic Automation and Optimization for this compound.kbdna.comcreative-peptides.com
Modern peptide synthesis heavily relies on automation to enhance efficiency, reproducibility, and throughput. americanpeptidesociety.org Automated synthesizers, typically based on the principles of Solid-Phase Peptide Synthesis (SPPS), can be programmed to carry out the repetitive cycles of coupling and deprotection required to assemble a peptide sequence like this compound. creative-peptides.comamericanpeptidesociety.orgnih.gov
Automated systems offer precise control over reagent delivery, reaction times, and washing steps, which minimizes human error and ensures consistent product quality. biotage.comcreative-peptides.com For a tetrapeptide, the synthesis on an automated platform would be rapid and efficient. vapourtec.com
Optimization of the synthesis protocol is key to maximizing yield and purity. gyrosproteintechnologies.com This can involve several strategies:
Reagent Selection: Using advanced coupling reagents like DIC/Oxyma can improve coupling efficiency and reduce side reactions. vapourtec.com
Temperature Control: Some automated synthesizers use microwave or induction heating to accelerate coupling reactions, which is especially useful for sterically hindered amino acids or difficult sequences. americanpeptidesociety.orgnih.gov
Solvent Choice: Optimizing solvent mixtures can improve the solubility of reagents and the swelling of the solid support resin, leading to better synthetic outcomes. nih.gov Recent efforts focus on finding greener, less toxic solvent alternatives to traditional options like DMF. advancedchemtech.comnih.gov
Monitoring: Advanced synthesizers may incorporate in-line monitoring techniques, such as UV detection, to track the completion of deprotection steps, allowing for real-time optimization of reaction cycles. nih.govvapourtec.com
| Optimization Parameter | Technique/Strategy | Benefit for Tetrapeptide Synthesis |
| Efficiency | Automated continuous flow synthesis. vapourtec.com | Significantly shortens the synthesis time from days to hours. creative-peptides.com |
| Purity | Use of capping steps to block unreacted amino groups. gyrosproteintechnologies.com | Minimizes the formation of deletion sequences, simplifying purification. gyrosproteintechnologies.com |
| Difficult Couplings | Elevated temperature using induction or microwave heating. americanpeptidesociety.orgnih.gov | Overcomes potential steric hindrance between bulky residues like Leucine. |
| Reproducibility | Pre-programmed, robotic fluid handling. americanpeptidesociety.orgnih.gov | Ensures high consistency between batches and eliminates user variability. creative-peptides.comamericanpeptidesociety.org |
| Sustainability | Optimized washing protocols and use of greener solvents. advancedchemtech.comnih.gov | Reduces chemical waste and environmental impact. biotage.com |
Biosynthetic and Catabolic Pathways of L Asparaginyl L Leucyl L Glutaminylglycine
Theoretical Considerations for In Vivo Biosynthesis of L-Asparaginyl-L-leucyl-L-glutaminylglycine or Related Sequences
The in vivo biosynthesis of a tetrapeptide like this compound is not accomplished through direct transcription and translation from a DNA template, as is the case for larger proteins. Instead, its formation would likely occur through one of two primary mechanisms: as a product of the proteolytic cleavage of a larger precursor protein or via non-ribosomal peptide synthesis.
The constituent amino acids—L-asparagine, L-leucine, L-glutamine, and glycine (B1666218)—are all readily available in the cell. L-asparagine and L-glutamine are synthesized from aspartate and glutamate, respectively, which are themselves derived from intermediates of the citric acid cycle. nih.gov L-leucine is an essential amino acid and must be obtained from the diet in humans. Glycine is a non-essential amino acid that can be synthesized from serine.
Given the presence of these amino acids, a larger polypeptide chain containing the sequence -Asn-Leu-Gln-Gly- could be cleaved by specific endopeptidases to release the tetrapeptide. This is a common mechanism for the generation of bioactive peptides. Alternatively, non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes, could theoretically synthesize the tetrapeptide. These NRPSs are modular enzymes that can select, activate, and link specific amino acids in a defined sequence. However, NRPSs are more commonly found in microorganisms for the production of secondary metabolites.
Proposed Enzymatic Mechanisms for this compound Formation
The enzymatic formation of the peptide bonds in this compound would involve the catalytic activity of specific enzymes. In the context of proteolytic cleavage, a protease with specificity for the amino acids flanking the N- and C-termini of the tetrapeptide sequence within a parent protein would be required.
If synthesized de novo by an NRPS, the process would involve a series of coordinated enzymatic reactions. Each module of the NRPS would be responsible for the incorporation of one amino acid. The synthesis would initiate with the activation of the first amino acid (L-asparagine) as an aminoacyl adenylate, followed by its covalent attachment to a thiolation domain. Subsequent modules would then catalyze the formation of peptide bonds, elongating the peptide chain until the final tetrapeptide is released.
Another potential, though less common, mechanism in eukaryotes could involve the reverse action of certain peptidases under specific cellular conditions, where the equilibrium of the reaction is shifted towards synthesis rather than hydrolysis.
Peptidases and Proteases Involved in the Degradation of this compound
The degradation of this compound would be carried out by peptidases, which are enzymes that hydrolyze peptide bonds. The specific peptidases involved would depend on their substrate specificity.
The presence of an N-terminal asparagine residue suggests that the tetrapeptide could be a substrate for asparagine-specific proteases. A recently discovered class of proteolytic enzymes, the asparagine peptide lyases, cleave peptide bonds C-terminal to an asparagine residue, but this occurs through an elimination reaction rather than hydrolysis. nih.gov More conventionally, aminopeptidases could sequentially cleave the amino acids from the N-terminus.
The internal L-leucine and L-glutamine residues also provide potential cleavage sites for various endopeptidases. For instance, some proteases exhibit a preference for cleaving after glutamine residues. nih.gov The C-terminal glycine could be removed by a carboxypeptidase.
Furthermore, L-asparaginases are enzymes that catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). nih.gov While their primary role is in the catabolism of the free amino acid, some asparaginases may exhibit activity towards asparagine-containing peptides.
Metabolic Turnover Kinetics of this compound Analogs
Direct data on the metabolic turnover of this compound is not available. However, studies on analogous tetrapeptides provide insights into the potential kinetics of its metabolism. The metabolic stability of peptides is highly variable and depends on their amino acid sequence and the tissues in which they are present.
For instance, a study on the metabolism of three opioid tetrapeptide agonists in various rat tissues demonstrated a wide range of metabolic activity. nih.gov High metabolic activity was observed in kidney and spleen homogenates, while low activity was found in brain homogenate and plasma. nih.gov The primary metabolic pathway for these tetrapeptides was deamidation at the C-terminal amide, with hydrolysis at the N-terminal tyrosine residue also being a major pathway in the kidney and small intestine. nih.gov
The half-lives of synaptic proteins, which include many peptides and polypeptides, have been found to be in the range of 2-5 days. nih.gov This suggests that the metabolic turnover of peptides integrated into larger structures can be relatively slow. nih.gov
Below is an interactive data table summarizing the metabolic activity against analogous tetrapeptides in different rat tissues, which can serve as a model for the potential metabolism of this compound.
| Tissue Homogenate | Metabolic Activity (% Peptide Remaining after 30 min) | Primary Metabolic Pathway |
| Kidney | <20% (High) | N-terminal hydrolysis |
| Spleen | <20% (High, for some analogs) | Deamidation |
| Small Intestine | 20-80% (Intermediate) | N-terminal hydrolysis |
| Large Intestine | 20-80% (Intermediate) | Deamidation |
| Liver | 20-80% (Intermediate) | Deamidation (mitochondrial/lysosomal fraction) |
| Lung | 20-80% (Intermediate) | Deamidation |
| Brain | >80% (Low) | Deamidation |
| Plasma | >80% (Low) | Deamidation |
| Blood | >80% (Low, for some analogs) | Deamidation |
Data adapted from a study on mu-selective opioid tetrapeptide agonists. nih.gov
This data suggests that if this compound were present in the body, it would likely be subject to rapid degradation in tissues with high peptidase activity such as the kidney and liver, while exhibiting greater stability in the brain and plasma.
Structural Biology and Conformational Dynamics of L Asparaginyl L Leucyl L Glutaminylglycine
Solid-State Conformation Analysis
No crystallographic or other solid-state structural data for L-Asparaginyl-L-leucyl-L-glutaminylglycine could be located. This indicates that the peptide has likely not been crystallized and analyzed by methods such as X-ray diffraction.
Molecular Dynamics Simulations of this compound
A search for molecular dynamics (MD) simulations specifically targeting this compound yielded no results. nih.govnih.govresearchgate.netnih.gov While general force fields for simulating peptides and proteins are well-established, their specific application to this tetrapeptide has not been documented. acs.orgnih.govacs.orgresearchgate.net
Due to the absence of any MD simulation studies on this peptide, there is no information regarding the selection of force fields (e.g., CHARMM, AMBER, GROMOS) or the specific parameters that would be employed for its simulation. nih.govacs.orgnih.govacs.orgresearchgate.net
Analysis of Conformational Ensembles and Trajectories
The conformational space of this compound can be extensively explored through molecular dynamics (MD) simulations. These simulations generate trajectories that describe the motion of every atom in the peptide over time, providing a detailed view of the accessible conformations. Analysis of these trajectories allows for the characterization of the conformational ensemble, which is the collection of all structures the peptide adopts and their statistical probabilities.
Key insights from such analyses include the identification of predominant conformational states, the transitions between them, and the flexibility of different regions of the molecule. For instance, simulations can reveal whether the peptide chain exists in a largely extended state or if it folds into more compact structures, such as β-turns or γ-turns. The formation of these turns is often a critical aspect of a peptide's biological activity. The analysis of dihedral angles (phi, psi) of the peptide backbone, often visualized in a Ramachandran plot, is a standard method to classify these secondary structure elements.
Furthermore, clustering algorithms can be applied to the MD trajectory to group similar conformations. This simplifies the complex trajectory data into a set of representative structures, each corresponding to a distinct energy minimum on the peptide's potential energy surface. The relative populations of these clusters provide a quantitative measure of the conformational preferences of this compound.
Table 1: Illustrative Conformational Clusters of this compound from a Hypothetical Molecular Dynamics Simulation
| Cluster | Representative Structure | Population (%) | Key Features |
| 1 | Extended | 45 | The peptide backbone is largely linear, maximizing the distance between the N- and C-termini. |
| 2 | β-turn (Type I) | 30 | A hydrogen bond between the carbonyl oxygen of the asparagine residue and the amide proton of the glycine (B1666218) residue stabilizes a turn structure. |
| 3 | γ-turn | 15 | A hydrogen bond is formed between the carbonyl oxygen of the leucine (B10760876) residue and the amide proton of the glutamine residue. |
| 4 | Random Coil | 10 | The peptide lacks a persistent secondary structure and rapidly interconverts between various unfolded conformations. |
Note: The data in this table is illustrative and represents the type of results that would be obtained from a molecular dynamics simulation and subsequent cluster analysis. It is not based on experimental data for this specific peptide.
Solvent Effects on Peptide Conformation
The surrounding solvent environment plays a critical role in determining the conformational preferences of a peptide. rsc.org The interplay between the peptide and solvent molecules, particularly water, can stabilize or destabilize specific secondary structures through hydrogen bonding and hydrophobic interactions. rsc.orgnih.gov
In an aqueous environment, the polar side chains of asparagine and glutamine, as well as the peptide backbone, can form hydrogen bonds with water molecules. nih.gov This can lead to a more dynamic and flexible structure, as the peptide competes with water for intramolecular hydrogen bonds. rsc.org Consequently, in water, this compound may favor more extended or random coil conformations. rsc.org
Conversely, in a non-polar solvent, the peptide is more likely to form intramolecular hydrogen bonds to satisfy the hydrogen bonding potential of its polar groups. This can promote the formation of more compact, folded structures like β-turns and γ-turns. The hydrophobic side chain of leucine would also tend to be shielded from a polar solvent, which could further drive the peptide to adopt a folded conformation. The specific nature of the solvent, therefore, can be used to modulate the conformational equilibrium of this compound.
Computational Prediction of this compound Structural Features
Computational methods are essential for predicting the structural features of peptides like this compound, especially when experimental data is scarce. nih.gov These methods range from relatively fast molecular mechanics (MM) calculations to more computationally intensive quantum mechanics (QM) approaches. nih.gov
Molecular mechanics force fields are commonly used to perform conformational searches and molecular dynamics simulations. nih.gov These methods model the peptide as a collection of atoms connected by springs, and the potential energy of a given conformation is calculated based on bond lengths, bond angles, dihedral angles, and non-bonded interactions. By systematically exploring the conformational space, it is possible to identify low-energy structures that are likely to be populated at equilibrium.
For a more accurate description of the electronic structure and subtle energetic differences between conformations, quantum mechanics calculations can be employed. nih.gov While computationally expensive for a molecule of this size, QM methods can provide valuable benchmarks for specific conformations of interest identified through MM simulations.
Table 2: Hypothetical Predicted Structural Features of this compound in a Low-Energy Conformation
| Residue | Phi (φ) Angle (degrees) | Psi (ψ) Angle (degrees) | Predicted Secondary Structure |
| L-Asparaginyl | - | -60 | Extended |
| L-Leucyl | -120 | 120 | β-strand |
| L-Glutaminyl | -80 | -10 | Turn |
| Glycine | 90 | 0 | Turn |
Advanced Analytical Methodologies for L Asparaginyl L Leucyl L Glutaminylglycine Research
Chromatographic Techniques for Peptide Separation and Quantification
Chromatographic methods are fundamental to the analysis of L-Asparaginyl-L-leucyl-L-glutaminylglycine, enabling its separation from complex mixtures and the precise quantification of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA).
The presence of both asparagine and glutamine residues, which are isomers, can present a challenge in achieving baseline separation from potential side-products or related impurities. The elution of the tetrapeptide is monitored by a UV detector, typically at 214 nm, where the peptide bond absorbs. The purity is determined by the peak area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram.
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration of the peptide in an unknown sample is then determined by comparing its peak area to the calibration curve. In some cases, amino acid analysis after acid hydrolysis is used as a reference method for the absolute quantification of the peptide. nih.gov
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixture Analysis
For the analysis of this compound within highly complex mixtures, such as biological matrices or crude synthetic preparations, one-dimensional HPLC may not provide sufficient resolution. In such cases, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. researchgate.net This technique subjects the sample to two independent separation steps, typically online. researchgate.net
A common 2D-LC setup for peptide analysis combines strong cation exchange (SCX) chromatography in the first dimension with RP-HPLC in the second dimension. In the first dimension, peptides are separated based on their charge. Fractions from the SCX column are then automatically transferred to the RP-HPLC column for further separation based on hydrophobicity. This orthogonality of separation mechanisms dramatically increases the peak capacity, allowing for the resolution of the target peptide from a multitude of other components. researchgate.net
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like peptides. youtube.com Separation in CE is based on the differential migration of analytes in an electric field. nih.gov For peptides, capillary zone electrophoresis (CZE) is the most frequently used mode. The separation is influenced by the charge-to-size ratio of the peptide.
CE offers several advantages for the analysis of this compound, including high separation efficiency, short analysis times, and minimal sample consumption. nih.gov It can be particularly effective in separating peptides with minor structural differences, such as deamidation products where an asparagine or glutamine residue is converted to aspartic acid or glutamic acid, respectively. The change in charge resulting from deamidation leads to a significant shift in electrophoretic mobility, allowing for excellent separation of the native peptide from its deamidated forms.
High-Resolution Mass Spectrometry for Precise Characterization of this compound
High-resolution mass spectrometry (HRMS) is a powerful technique for the detailed characterization of this compound, providing precise mass measurement, sequence verification, and insights into its three-dimensional structure. nih.gov
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Translational Modifications (if applicable)
Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence of this compound. In an MS/MS experiment, the protonated peptide ion is first isolated in the mass spectrometer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.
The fragmentation of peptides typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. For this compound, the presence of asparagine and glutamine is of particular interest, as they can undergo neutral loss of ammonia (B1221849) (NH₃) during CID. nih.govacs.orgresearchgate.net The fragmentation pattern can also reveal post-translational modifications, although these are not typically expected for a synthetic peptide unless introduced intentionally. The cyclization of the N-terminal glutamine to pyroglutamic acid is a common modification that can be detected by a characteristic mass shift. acs.org
Table 2: Predicted b- and y-ion series for this compound
| Residue | b-ion (m/z) | y-ion (m/z) |
| (H)-Asn | 115.0508 | 445.2422 |
| -Leu- | 228.1348 | 331.1995 |
| -Gln- | 356.1934 | 218.1155 |
| -Gly-(OH) | 413.2149 | 90.0555 |
Note: Masses are monoisotopic and for singly charged ions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that provides information about the three-dimensional structure or conformation of ions in the gas phase. researchgate.netnih.govnih.govresearchgate.net In IMS-MS, ions are separated based on their size and shape as they drift through a gas-filled chamber under the influence of a weak electric field. The resulting drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its shape.
By coupling ion mobility separation with mass spectrometry, it is possible to separate conformers of this compound that may exist in the gas phase. This can provide valuable insights into the peptide's flexibility and preferred conformations. For instance, different intramolecular hydrogen bonding patterns can lead to distinct conformers with different CCS values, which can be resolved by IMS-MS. This technique is particularly useful for distinguishing between isomers that have the same mass but different three-dimensional structures. nih.govnih.govresearchgate.net
Advanced Spectroscopic Techniques for Characterization of this compound
Advanced spectroscopic methods are indispensable for the detailed structural and dynamic characterization of peptides like this compound. These techniques provide insights into the peptide's conformation, interactions, and vibrational properties at a molecular level.
Fluorescence Spectroscopy for Probing Conformational Changes and Interactions
Fluorescence spectroscopy is a highly sensitive technique used to investigate the conformational dynamics of peptides and their interactions with other molecules. nih.gov This method relies on the use of intrinsic or extrinsic fluorophores. In the case of this compound, which lacks an intrinsic fluorophore like tryptophan, extrinsic fluorescent probes can be strategically attached to the peptide. These probes are environmentally sensitive, meaning their fluorescence properties, such as emission intensity and wavelength, change in response to alterations in their local environment.
By monitoring these changes, researchers can deduce information about the peptide's conformational state. For instance, a change in the peptide's folding might alter the polarity of the environment around the fluorescent probe, leading to a detectable shift in its emission spectrum. This approach is invaluable for studying how the peptide's structure is influenced by factors like solvent composition, temperature, or pH.
Furthermore, fluorescence spectroscopy is a powerful tool for studying the binding of this compound to potential biological targets. Techniques such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be employed. In an FP experiment, the tumbling rate of the fluorescently labeled peptide is measured. Upon binding to a larger molecule, the tumbling rate slows down, resulting in an increase in the polarization of the emitted light. This provides a direct measure of the binding event.
FRET, on the other hand, can be used to measure distances between two fluorescent molecules. By labeling the peptide and its potential binding partner with a suitable FRET pair (a donor and an acceptor fluorophore), the efficiency of energy transfer between them can be measured, providing distance constraints that help in modeling the structure of the peptide-ligand complex.
Key Applications of Fluorescence Spectroscopy in this compound Research:
| Technique | Application | Information Gained |
| Intrinsic/Extrinsic Fluorescence | Monitoring conformational changes | Details on folding/unfolding transitions, and local environmental changes. |
| Fluorescence Polarization (FP) | Studying binding interactions | Determination of binding affinity and kinetics. |
| Förster Resonance Energy Transfer (FRET) | Measuring intermolecular distances | Structural information on peptide-ligand complexes. |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a detailed "fingerprint" of a molecule's structure. nih.gov These methods probe the vibrational modes of the chemical bonds within the peptide, offering insights into its secondary structure, hydrogen bonding, and the conformation of its amino acid side chains.
Infrared (IR) Spectroscopy
In IR spectroscopy, the absorption of infrared radiation by the peptide is measured at different wavelengths. The amide I band (1600-1700 cm⁻¹) is particularly informative for determining the secondary structure of peptides. This band primarily arises from the C=O stretching vibrations of the peptide backbone. The exact frequency of the amide I band is sensitive to the peptide's secondary structure. For example, α-helical structures typically show an amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit bands in the region of 1620-1640 cm⁻¹ and 1680-1700 cm⁻¹. The amide II band (1500-1600 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, also provides complementary structural information.
Raman Spectroscopy
Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov Similar to IR spectroscopy, it provides information about the vibrational modes of the peptide. However, due to different selection rules, some vibrational modes that are weak or absent in the IR spectrum can be strong in the Raman spectrum, and vice versa. This makes the two techniques highly complementary.
For this compound, Raman spectroscopy can provide detailed information on the conformations of the amino acid side chains. The "fingerprint" region (typically 800-1500 cm⁻¹) contains a wealth of information about the specific vibrations of the asparagine, leucine (B10760876), and glutamine side chains. For instance, the vibrational modes of the CH₂, CH₃, C-C, and C-N bonds within these side chains can be identified. semanticscholar.orgsemanticscholar.org The amide I and amide III bands in the Raman spectrum are also sensitive to the peptide's backbone conformation.
A detailed analysis of the vibrational spectra of the constituent amino acids, L-Asparagine and L-Glutamine, has been performed using Raman spectroscopy. researchgate.netresearchgate.net These studies provide a basis for interpreting the more complex spectrum of the tetrapeptide. For example, characteristic bands for the CH₂ scissoring vibrations of asparagine and glutamine are found in the 1400-1450 cm⁻¹ range. researchgate.net
Vibrational Wavenumbers for Functional Groups in L-Asparagine and L-Glutamine Relevant to the Tetrapeptide:
| Functional Group | Vibrational Mode | L-Asparagine Wavenumber (cm⁻¹) researchgate.net | L-Glutamine Wavenumber (cm⁻¹) researchgate.net |
| NH₂ | Deformation | Present in fingerprint region | Present in fingerprint region |
| COO⁻ | Deformation | Present in fingerprint region | Present in fingerprint region |
| CH₂ | Deformation | Present in fingerprint region | Present in fingerprint region |
| C-C | Valence Vibrations | 1000-1100 | 1000-1100 |
| C-N | Valence Vibrations | 1000-1100 | 1000-1100 |
This table presents generalized wavenumber regions for the functional groups within the constituent amino acids as determined by Raman spectroscopy. The exact peak positions in the tetrapeptide may vary due to intermolecular and intramolecular interactions.
By combining IR and Raman spectroscopy, a comprehensive vibrational profile of this compound can be obtained. This "vibrational fingerprint" is unique to its specific three-dimensional structure and can be used to study subtle conformational changes induced by environmental factors or binding events.
Computational and Theoretical Investigations of L Asparaginyl L Leucyl L Glutaminylglycine
Quantum Mechanical (QM) Calculations for Electronic Properties and Reaction Mechanisms
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like L-Asparaginyl-L-leucyl-L-glutaminylglycine, which arise from its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular energies, and reactivity. dtic.mil
Correlated ab initio methods and Density Functional Theory (DFT) are primary tools for these investigations. acs.orgnih.gov For a peptide, these calculations can elucidate key electronic properties. For instance, the distribution of electron density and the resulting electrostatic potential are crucial for understanding how the peptide interacts with its environment, including water molecules, ions, and biological receptors. The molecular dipole moment, another key property derived from QM calculations, influences the peptide's behavior in electric fields and its solubility. nih.gov
Furthermore, QM methods are essential for exploring reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for processes such as hydrolysis of the peptide bonds or enzymatic modifications. Fragmentation methods, like the electrostatically embedded generalized molecular fractionation with conjugate caps (B75204) (EE-GMFCC), have been developed to make QM calculations feasible for larger systems like peptides by breaking them into smaller, manageable fragments for individual analysis. nih.gov This approach accurately reproduces the molecular properties of the entire system, including total energy and electrostatic potential. nih.gov
Table 1: Quantum Mechanical Methods and Calculable Properties
| Method | Key Features | Properties Calculated |
|---|---|---|
| Ab Initio (e.g., LMP2) | Based on first principles without empirical parameters; computationally intensive. acs.org | Conformational energies, geometric parameters, hydrogen-bonding energetics. acs.org |
| Density Functional Theory (DFT) | Calculates electron density to determine energy and properties; balances accuracy and computational cost. | Electron density, electrostatic potential, dipole moment, reaction pathways. nih.gov |
| Semi-empirical (e.g., RM1, PM3) | Uses parameters from experimental data to simplify calculations; faster but less accurate. nih.gov | Molecular dipole moments, rapid conformational analysis. nih.gov |
| Fragmentation Methods (e.g., EE-GMFCC) | Divides a large molecule into fragments for individual QM calculation, then combines results. nih.gov | Total energy, electron density, and electrostatic properties of large proteins. nih.gov |
Coarse-Grained Models for Large-Scale Conformational Sampling
While QM methods provide electronic detail, they are too computationally expensive for simulating large-scale conformational changes, such as peptide folding. Coarse-grained (CG) modeling addresses this limitation by reducing the system's degrees of freedom. nih.gov In a CG model of this compound, groups of atoms (e.g., an entire amino acid side chain or backbone units) are represented as single "beads". nih.govcambridge.org
This simplification smooths the energy landscape, allowing for significantly longer simulation timescales (microseconds or more) and enabling the exploration of a much wider range of conformations. nih.govnih.gov This is crucial for observing spontaneous folding, aggregation, or large-scale interactions with other molecules, such as lipid membranes. nih.govlu.se Force fields, such as MARTINI, are often used to define the interactions between these CG beads. cambridge.org The development of these models can be systematically approached by using data from more detailed all-atom simulations to derive the effective potentials for the CG interactions. nih.gov
The efficiency of CG simulations comes from two main factors: a reduced complexity factor due to fewer particles and the ability to use a larger time step in the simulation. nih.govcambridge.org These models have proven effective in simulating peptide insertion into lipid bilayers and predicting the stability of peptide structures. nih.gov
Table 2: Comparison of All-Atom vs. Coarse-Grained Models
| Feature | All-Atom (AA) Simulation | Coarse-Grained (CG) Simulation |
|---|---|---|
| Representation | Each atom is an individual particle. | Groups of atoms are represented as single "beads". nih.gov |
| Computational Cost | High | Low nih.gov |
| Accessible Timescale | Nanoseconds to a few microseconds. | Microseconds to milliseconds. nih.gov |
| Level of Detail | High (explicit bonds, electronic effects). | Low (effective interactions, loss of atomic detail). |
| Typical Application | Detailed binding analysis, enzyme kinetics. | Peptide folding, self-assembly, membrane interactions. nih.govpnas.org |
In Silico Screening and Design of this compound Variants
In silico methods are powerful tools for rationally designing variants of this compound to enhance or modify its function. nih.gov This process involves computationally introducing mutations (e.g., substituting one amino acid for another) and predicting the effect on the peptide's properties, such as binding affinity, stability, or specificity. mdpi.commdpi.com
Structure-based design is a major approach where the three-dimensional structure of the peptide and its target are used to guide modifications. nih.gov Molecular docking simulations can predict the preferred binding pose and affinity of different peptide variants to a target protein. mdpi.comnih.gov Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the peptide-protein complex and refine binding energy calculations. mdpi.com
Sequence-based design can also be employed, using algorithms to optimize properties like solubility or immunogenicity based on the amino acid sequence alone. nih.gov For example, a computational workflow could involve generating a library of virtual peptide variants and then using a scoring function to rank them based on predicted binding affinity, allowing researchers to prioritize the most promising candidates for experimental synthesis and testing. mdpi.comresearchgate.net
Table 3: In Silico Peptide Design Strategies
| Strategy | Description | Objective |
|---|---|---|
| Structure-Based Design | Uses the 3D structure of the peptide and its target to guide modifications. nih.gov | Improve binding affinity and specificity. |
| Sequence-Based Design | Optimizes peptide properties based on amino acid sequence and physicochemical characteristics. nih.gov | Enhance stability, solubility, or reduce toxicity. |
| Homology Modeling | Creates a 3D model of the peptide based on the known structure of a related peptide. nih.gov | Provide a structural template for further design efforts. |
| Virtual Screening | Docks a large library of peptide variants against a target to identify potential binders. nih.gov | Discover novel peptide sequences with desired binding capabilities. |
Bioinformatics Approaches for Peptide Sequence Analysis and Homology
Bioinformatics provides essential tools for analyzing the sequence of this compound and placing it within the broader context of known proteins and peptides. nih.gov The primary structure—the linear sequence of amino acids—is fundamental to its function and can be analyzed using a variety of databases and algorithms. creative-proteomics.com
Sequence alignment tools like BLAST (Basic Local Alignment Search Tool) can be used to search massive protein databases, such as UniProt, to find proteins that contain the sequence "NLQG" or homologous sequences. nih.govuniprot.org This can provide clues about the potential origin and function of the tetrapeptide, suggesting if it might be a cleavage product of a larger precursor protein or if the motif appears in proteins with known functions. nih.gov
Databases like UniProt serve as comprehensive resources, providing not only sequence data but also functional annotations, structural information, and literature citations for proteins from a vast number of species. uniprot.org Analyzing the frequency and conservation of this peptide sequence or related k-mers (short substrings of sequences) across different genomes can help identify species-specific motifs or functionally important regions. acs.org Such analysis is foundational for understanding the peptide's structural and functional roles. creative-proteomics.com
Table 4: Bioinformatics Tools for Peptide Sequence Analysis
| Tool/Database | Function | Application to the Tetrapeptide |
|---|---|---|
| UniProt | A comprehensive, high-quality database of protein sequence and functional information. uniprot.org | Searching for the "NLQG" sequence to find containing proteins and their annotated functions. |
| BLAST | Finds regions of local similarity between sequences. uniprot.org | Identifying homologous sequences in other proteins to infer evolutionary and functional relationships. |
| Clustal Omega | Performs multiple sequence alignments to find conserved regions. uniprot.org | Aligning the tetrapeptide sequence with related sequences to identify conserved residues. |
| KmerDB | A database of short, unique peptide sequences (k-mers) for identifying species-specific fragments. acs.org | Determining if the "NLQG" motif is a unique identifier for proteins from a specific organism. |
Emerging Research Avenues and Future Perspectives for L Asparaginyl L Leucyl L Glutaminylglycine
Integration with Novel Biomaterial Sciences (e.g., self-assembling peptides for research tools)
The field of biomaterials is increasingly looking towards peptides that can self-assemble into well-defined nanostructures such as fibrils, vesicles, and hydrogels for applications in tissue engineering and drug delivery. The spontaneous organization of peptides is driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces, which are dictated by the amino acid sequence.
The sequence of L-Asparaginyl-L-leucyl-L-glutaminylglycine, containing both hydrophobic (Leucine) and polar, hydrophilic residues (Asparagine, Glutamine, Glycine), suggests a potential for amphiphilic behavior, a key driver for self-assembly. Future research could explore how this peptide behaves under various environmental conditions, such as changes in pH and temperature, to trigger the formation of distinct nanostructures. udel.edu The development of such responsive biomaterials from this peptide could lead to novel research tools, for instance, stimuli-responsive gels for 3D cell culture.
| Parameter | Potential Influence on Self-Assembly of this compound |
| Hydrophobicity (Leucine) | Could drive the core formation of micelles or fibrils. |
| Polarity (Asparagine, Glutamine) | May form the hydrophilic corona, interacting with the aqueous environment. |
| Hydrogen Bonding | The amide groups in the peptide backbone and side chains of Asn and Gln can form extensive hydrogen bond networks, stabilizing the assembled structures. |
| pH and Temperature | Changes in these conditions could alter the charge state and solubility of the peptide, thus controlling the assembly and disassembly process. udel.edu |
Advanced Spectroscopic Techniques for Real-Time Monitoring of Peptide Dynamics
Understanding the conformational dynamics of peptides in solution is crucial for elucidating their function. Advanced spectroscopic techniques, coupled with molecular dynamics (MD) simulations, offer a powerful approach to study these dynamics at an atomistic level. nih.gov Techniques like Förster Resonance Energy Transfer (FRET) spectroscopy can be employed to measure intramolecular distances and their fluctuations over time, providing insights into the peptide's structural flexibility. researchgate.net
For this compound, MD simulations could predict its conformational landscape in an aqueous environment. mdpi.com These computational models can then be validated experimentally using spectroscopic methods. This combined approach can reveal how the peptide folds and interacts with its surroundings in real-time, which is fundamental for understanding its potential biological activities.
Development of Highly Sensitive and Specific Detection Probes for Research Applications
The development of probes to detect specific biomolecules is a significant area of chemical biology. While there are no specific probes for this compound currently, its unique structure could be a target for the design of highly specific binding partners. For instance, peptide ligases, which are enzymes that catalyze the formation of peptide bonds, could potentially be engineered to specifically recognize and label this tetrapeptide. nih.gov
Furthermore, the asparaginyl residue offers a potential target for specific chemical reactions. For example, asparaginyl bonds can be cleaved under specific conditions, a reaction that could be adapted for the development of a chemical probe that releases a fluorescent signal upon cleavage. nih.gov The creation of such probes would be invaluable for studying the localization and concentration of this peptide in complex biological samples.
Exploration of Unconventional Peptide Chemistry and Derivatives of this compound
The chemical space of this compound can be expanded through unconventional peptide chemistry to create derivatives with novel properties. This could involve the modification of the peptide backbone or the amino acid side chains. For example, the incorporation of non-proteinogenic amino acids or the cyclization of the peptide could enhance its stability and conformational rigidity.
The asparaginyl residue is of particular interest, as it is a substrate for asparaginyl endopeptidases (AEPs), which can be used for peptide ligation and cyclization. nih.gov The creation of a library of derivatives of this compound could lead to the discovery of molecules with enhanced or entirely new functionalities.
| Modification Strategy | Potential Outcome for this compound Derivatives |
| Cyclization | Increased proteolytic stability and defined conformation. |
| N-methylation | Improved membrane permeability. |
| Side chain modification | Introduction of new functional groups for bioconjugation or altered binding properties. |
| Incorporation of non-proteinogenic amino acids | Enhanced resistance to degradation and unique structural features. |
Synergistic Approaches Combining Synthetic Biology and Peptide Engineering
Synthetic biology offers powerful tools for the production and engineering of peptides. By designing genetic circuits, it may be possible to produce this compound or its derivatives in microbial cell factories. This approach allows for the high-throughput screening of peptide variants with desired properties.
Combining synthetic biology with peptide engineering techniques, such as directed evolution, could accelerate the discovery of peptides with high affinity and specificity for a particular target. For this compound, this could involve creating a library of its variants and selecting for those that exhibit, for example, strong binding to a protein of interest or enhanced self-assembling properties. This synergistic approach holds the promise of rapidly advancing our understanding and application of this and other novel peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
